Cas no 1514568-10-5 (Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 1514568-10-5
- EN300-9801170
- methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Methyl 1,2,3,4-tetrahydro-8-methyl-4-quinolinecarboxylate
- Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
-
- MDL: MFCD26664345
- インチ: 1S/C12H15NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-5,10,13H,6-7H2,1-2H3
- InChIKey: CHMTWXIIHUJZAJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C2C=CC=C(C)C=2NCC1)=O
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.102±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 299.6±40.0 °C(Predicted)
- 酸性度係数(pKa): 3.95±0.40(Predicted)
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9801170-1g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 1g |
$999.0 | 2023-09-01 | ||
Enamine | EN300-9801170-5g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 5g |
$2900.0 | 2023-09-01 | ||
Enamine | EN300-9801170-0.25g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 95.0% | 0.25g |
$933.0 | 2025-02-21 | |
Enamine | EN300-9801170-1.0g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 95.0% | 1.0g |
$1014.0 | 2025-02-21 | |
Enamine | EN300-9801170-2.5g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 95.0% | 2.5g |
$1988.0 | 2025-02-21 | |
Enamine | EN300-9801170-0.1g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 95.0% | 0.1g |
$892.0 | 2025-02-21 | |
Enamine | EN300-9801170-10g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 10g |
$4299.0 | 2023-09-01 | ||
Enamine | EN300-9801170-0.05g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 95.0% | 0.05g |
$851.0 | 2025-02-21 | |
Enamine | EN300-9801170-0.5g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 95.0% | 0.5g |
$974.0 | 2025-02-21 | |
Enamine | EN300-9801170-10.0g |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
1514568-10-5 | 95.0% | 10.0g |
$4360.0 | 2025-02-21 |
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate 関連文献
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Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylateに関する追加情報
Introduction to Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS No. 1514568-10-5)
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, identified by its CAS number 1514568-10-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the tetrahydroquinoline family, a class of heterocyclic structures that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate consists of a fused ring system with a methyl group at the 8-position and a carboxylate ester at the 4-position. This unique arrangement contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery and development. The presence of the ester group not only influences its solubility and stability but also opens up possibilities for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological profiles.
In recent years, there has been growing interest in tetrahydroquinoline derivatives due to their potential as bioactive molecules. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate moiety is particularly noteworthy for its ability to interact with various biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is its role in the development of novel therapeutic agents. Researchers have been exploring its potential in several therapeutic areas. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. Additionally, its anti-inflammatory properties have been investigated in models of chronic inflammation, suggesting its potential as a treatment for conditions such as rheumatoid arthritis.
The synthesis of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The esterification step at the 4-position is particularly critical and often requires optimization to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
The pharmacokinetic properties of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing effective drug formulations. Preclinical studies have begun to unravel the pharmacokinetic profile of this compound, providing insights into its potential for oral administration and systemic availability. These findings are essential for designing clinical trials that can assess its therapeutic efficacy and safety profile.
In conclusion,< strong>Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS No. 1514568-10-5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound,its importance in the field of medicinal chemistry is likely to grow even further.
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